molecular formula C9H10INO B14844854 4-Cyclopropoxy-3-iodo-2-methylpyridine

4-Cyclopropoxy-3-iodo-2-methylpyridine

Cat. No.: B14844854
M. Wt: 275.09 g/mol
InChI Key: ASPHUHAXIFGGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-3-iodo-2-methylpyridine is a chemical compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the cyclopropoxy and iodo groups on the pyridine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-iodo-2-methylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often involve the use of iodine and a suitable catalyst to facilitate the halogenation process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-3-iodo-2-methylpyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

4-Cyclopropoxy-3-iodo-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-iodo-2-methylpyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar compounds to 4-Cyclopropoxy-3-iodo-2-methylpyridine include other iodopyridine derivatives, such as 2-iodopyridine and 3-iodopyridine . These compounds share the pyridine ring structure but differ in the position and type of substituents. The uniqueness of this compound lies in the combination of the cyclopropoxy and iodo groups, which can impart distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodo-2-methylpyridine

InChI

InChI=1S/C9H10INO/c1-6-9(10)8(4-5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

ASPHUHAXIFGGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1I)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.